2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide
Overview
Description
2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide is a chemical compound with the molecular formula C13H10ClIN2O and a molecular weight of 372.59 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine and a carboxamide group, as well as an aromatic ring substituted with iodine and a methyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine-4-carboxylic acid and 3-iodo-4-methylaniline.
Coupling Reaction: The carboxylic acid group of 2-chloropyridine-4-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate is then reacted with 3-iodo-4-methylaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the carboxamide group.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the iodine atom can be replaced with various aryl or alkyl groups to form new substituted pyridine derivatives .
Scientific Research Applications
2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The presence of both a reactive amine group and halogen atoms allows for multiple pathways for chemical interactions and transformations. These interactions can affect various biological pathways, making the compound useful in scientific research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar in structure but lacks the carboxamide group.
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine: Similar in structure but has a trifluoromethyl group instead of a methyl group.
Uniqueness
2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide is unique due to the presence of both chlorine and iodine atoms, as well as the carboxamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various scientific applications .
Properties
IUPAC Name |
2-chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIN2O/c1-8-2-3-10(7-11(8)15)17-13(18)9-4-5-16-12(14)6-9/h2-7H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORGJOUEDLXTIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620014 | |
Record name | 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
585544-17-8 | |
Record name | 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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